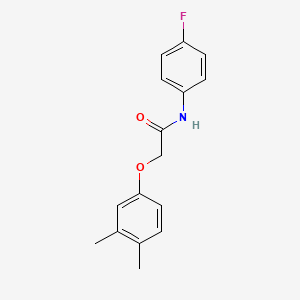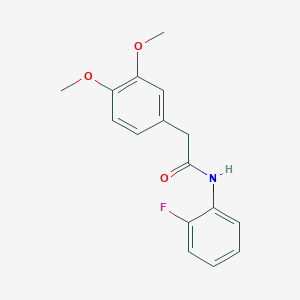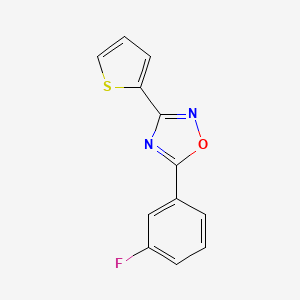
N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide is a chemical compound that belongs to the class of acrylamides. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. The compound is known for its unique properties, including its mechanism of action and physiological effects. In
作用機序
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide involves the inhibition of enzyme activity through the formation of a covalent bond with the enzyme. This bond prevents the enzyme from functioning properly, leading to a disruption in the biochemical pathway that the enzyme is involved in.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide have been extensively studied. The compound has been shown to have a wide range of effects on various cellular processes, including cell proliferation, apoptosis, and gene expression. These effects are primarily due to the compound's ability to inhibit enzyme activity.
実験室実験の利点と制限
N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide has several advantages and limitations for lab experiments. One of the main advantages is its ability to selectively inhibit enzyme activity, allowing for the study of specific biochemical pathways. However, the compound's covalent bond with enzymes can also make it difficult to reverse its effects, limiting its usefulness in certain experiments.
将来の方向性
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide. One potential area of research is the development of new synthesis methods that can produce the compound more efficiently. Another area of research is the study of the compound's effects on different enzymes and biochemical pathways, leading to a better understanding of cellular processes. Additionally, the compound's potential applications in drug discovery and development should be explored further.
In conclusion, N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide is a unique chemical compound that has shown great potential for scientific research applications. Its ability to selectively inhibit enzyme activity has led to a better understanding of cellular processes and has the potential to be used in drug discovery and development. Further research in this area is needed to fully explore the compound's potential.
合成法
N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide can be synthesized using various methods. One of the most common methods involves the reaction of 3-chloro-2-methylphenylamine with 2-chlorocinnamaldehyde in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of biochemistry, where the compound has been shown to inhibit the activity of certain enzymes. This inhibition can be used to study the role of these enzymes in various biochemical pathways, leading to a better understanding of cellular processes.
特性
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c1-11-13(17)7-4-8-15(11)19-16(20)10-9-12-5-2-3-6-14(12)18/h2-10H,1H3,(H,19,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEIHTQTTCLEGS-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(3-methylisoxazol-5-yl)acetyl]piperidine](/img/structure/B5533456.png)


![2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-phenylethyl)acetamide](/img/structure/B5533501.png)

![2-[(4-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5533510.png)
![3-(4-chlorophenyl)-2-methyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5533512.png)
![2-[({[6-(methoxymethyl)pyridin-2-yl]carbonyl}amino)methyl]-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5533518.png)
![{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio}acetic acid](/img/structure/B5533526.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5533530.png)
![(3S*,4R*)-1-[(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5533542.png)
![1-(2-aminoethyl)-N-[2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5533546.png)
![(3aS,6aS)-1-methyl-5-(2-methyl-5-propylpyrimidin-4-yl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B5533549.png)
